2-Pentenoic acid, 2-cyano-4,4-dimethyl-

Chemical Handling Stability Logistics

Secure the exact 4,4-dimethyl-substituted building block required for irreversible BTK inhibitor programs. Unlike ester analogs or isomers, this solid acid ensures precise stoichiometry, simplifies handling, and guarantees the steric profile specified in WO2012/158810. Accept no substitutes for target-binding SAR.

Molecular Formula C8H11NO2
Molecular Weight 153.18
CAS No. 88319-37-3
Cat. No. B1661147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentenoic acid, 2-cyano-4,4-dimethyl-
CAS88319-37-3
Molecular FormulaC8H11NO2
Molecular Weight153.18
Structural Identifiers
SMILESCC(C)(C)C=C(C#N)C(=O)O
InChIInChI=1S/C8H11NO2/c1-8(2,3)4-6(5-9)7(10)11/h4H,1-3H3,(H,10,11)/b6-4+
InChIKeyNJCRQFJRXAZYEJ-XQRVVYSFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentenoic Acid, 2-Cyano-4,4-Dimethyl- (CAS 88319-37-3): An Overview for Scientific Procurement


2-Pentenoic acid, 2-cyano-4,4-dimethyl- (CAS 88319-37-3), also known as 2-cyano-4,4-dimethylpent-2-enoic acid, is a specialized organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol [1]. It is an α,β-unsaturated carboxylic acid, distinguished by its conjugated cyano and carboxylic acid groups along an olefin backbone, and further characterized by a gem-dimethyl quaternary carbon center at the 4-position . This unique, highly functionalized structure is valuable in research and synthetic chemistry, where it serves as a versatile building block for creating complex molecules . The compound is primarily offered as a high-purity research chemical, with vendors often listing purities of 95% to 98%+ .

Why 2-Pentenoic Acid, 2-Cyano-4,4-Dimethyl- Cannot Be Readily Substituted in Critical Applications


Substituting 2-pentenoic acid, 2-cyano-4,4-dimethyl- with a generic or structurally similar analog is a high-risk proposition in rigorous research and development settings. Its specific steric and electronic environment—a conjugated α,β-unsaturated system with a bulky gem-dimethyl group—dictates its unique reactivity profile . Even minor modifications, such as esterification to ethyl 2-cyano-4,4-dimethylpent-2-enoate, significantly alter molecular weight, solubility, and reaction kinetics, thereby invalidating an established synthetic pathway [1]. More profoundly, the molecule has been utilized as a specific building block in pharmaceutical patent literature, notably in the development of kinase inhibitors, where its precise three-dimensional structure is critical for target binding [2]. In such high-stakes applications, any deviation in chemical structure, even between E/Z isomers or acid/ester variants, cannot be assumed to produce the same outcome without rigorous re-validation, making procurement of the exact specified compound essential.

Quantitative Differentiation Guide for 2-Pentenoic Acid, 2-Cyano-4,4-Dimethyl- (CAS 88319-37-3)


Comparative Physical Form: Solid vs. Liquid State for Ease of Handling and Stability

2-Pentenoic acid, 2-cyano-4,4-dimethyl- is a solid at room temperature, a property that can offer practical advantages in handling and storage compared to its ethyl ester analog, which is a liquid . This physical state difference directly impacts procurement and use considerations .

Chemical Handling Stability Logistics

Differentiation by E/Z Isomerism and CAS Registry: Importance for Regulatory and Patent Compliance

The compound with CAS 88319-37-3 is distinct from its (E)-isomer, which is registered under CAS 39168-28-0 . In the context of patent WO2012/158810 A1, the generic '2-cyano-4,4-dimethylpent-2-enoic acid' is cited, but the specific CAS number is often used in embodiments, implying a defined isomeric preference [1]. The use of CAS 88319-37-3, which may represent a specific isomeric mixture or the (Z)-isomer, is crucial for accurately replicating patented synthetic procedures and for differentiating the compound in chemical inventories [2].

Stereochemistry Patent Synthesis Quality Control

Evidence of Application in Kinase Inhibitor Development (Patent WO2012/158810 A1)

The compound is explicitly referenced in patent WO2012/158810 A1, which relates to irreversible inhibitors of Bruton's tyrosine kinase (BTK) and other kinases [1]. Its presence in this high-value therapeutic area suggests its utility in constructing specific, complex molecular architectures designed for potent biological activity. This provides a documented use-case that may not exist for its simpler or more common analogs.

Kinase Inhibitors Medicinal Chemistry Drug Discovery

Recommended Application Scenarios for Procuring 2-Pentenoic Acid, 2-Cyano-4,4-Dimethyl- (CAS 88319-37-3)


Synthesis of Patent-Protected Kinase Inhibitors

This compound is best procured when following synthetic protocols outlined in patent literature, such as WO2012/158810 A1, for the development of irreversible kinase inhibitors (e.g., BTK inhibitors). Its specific CAS number and structure are critical for ensuring the correct stereochemical and steric properties of the final bioactive molecule [1].

Research Requiring a Solid, Easily Weighable α,β-Unsaturated Building Block

For research applications involving the creation of chemical libraries or the exploration of novel synthetic routes, this compound is the preferred choice over its liquid ester analog when precise stoichiometry and ease of handling are paramount. Its solid physical state facilitates accurate weighing, reducing experimental error and simplifying storage [1].

Studies Focused on Structure-Activity Relationships (SAR) Around a Quaternary Carbon Center

The 4,4-dimethyl substitution pattern creates a unique steric environment. This compound is ideal for SAR studies exploring the impact of this bulky, non-planar motif on molecular interactions, physicochemical properties, or biological activity, providing a well-defined point of differentiation from analogs with linear or less-substituted chains [1].

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